![molecular formula C32H26N4O4 B14264457 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] CAS No. 138395-32-1](/img/structure/B14264457.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a biphenyl core and oxadiazole rings, imparts it with interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with 2-ethoxybenzohydrazide under dehydrating conditions to form the oxadiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The oxadiazole rings can interact with various biological molecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-methoxyphenyl)-1,3,4-oxadiazole]
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-chlorophenyl)-1,3,4-oxadiazole]
Uniqueness
The uniqueness of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
138395-32-1 |
|---|---|
Molekularformel |
C32H26N4O4 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)-5-[4-[4-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H26N4O4/c1-3-37-27-11-7-5-9-25(27)31-35-33-29(39-31)23-17-13-21(14-18-23)22-15-19-24(20-16-22)30-34-36-32(40-30)26-10-6-8-12-28(26)38-4-2/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
OEYWFAUZKDYZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=CC=C6OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
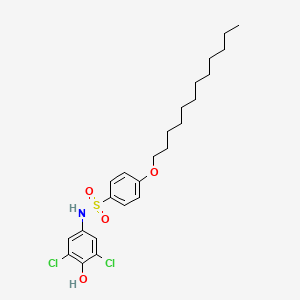

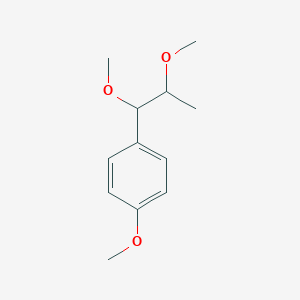
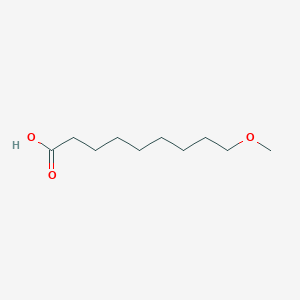

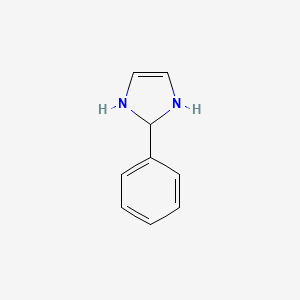
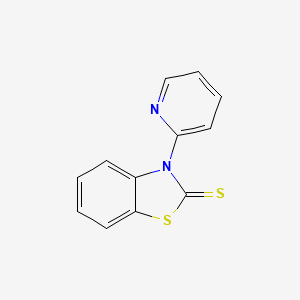
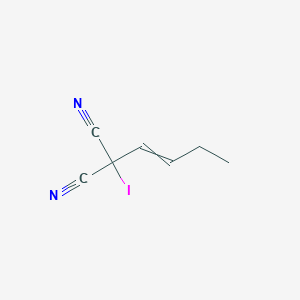
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
